

Stability and recommended storage conditions for Propamocarb-d7

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Compound of Interest

Compound Name: Propamocarb-d7

Cat. No.: B1531426

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Stability and Storage of Propamocarb-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for **Propamocarb-d7**, a deuterated analog of the systemic fungicide Propamocarb. The information presented herein is crucial for maintaining the integrity of this analytical standard, ensuring accurate experimental results. Data has been compiled from manufacturer specifications and scientific literature concerning Propamocarb and its hydrochloride salt, which is expected to exhibit similar stability due to the nature of deuterium substitution.

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical integrity of **Propamocarb-d7**. The following conditions are recommended based on available data.

Short-Term and Long-Term Storage

Form	Temperature	Duration
Neat (Pure Form)	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	
Solution (in Acetonitrile)	4°C	Not specified

Shipping of **Propamocarb-d7** may occur at room temperature in the continental US.

Chemical Stability Profile

Propamocarb hydrochloride, the non-deuterated counterpart, is known for its high stability under various conditions. It is anticipated that **Propamocarb-d7** will exhibit a comparable stability profile.

Hydrolytic Stability

Propamocarb hydrochloride is exceptionally stable to hydrolysis across a wide pH range.^[1] This stability is a key indicator of its robustness.

pH	Half-life
5	1.3 x 10 ⁷ years (calculated) ^[1]
9	1.3 x 10 ³ years (calculated) ^[1]
14	5 days ^[1]

Thermal and Light Stability

The compound is also stable under elevated temperatures and exposure to light. Propamocarb hydrochloride has been shown to be stable at 55°C for over two years and is also stable to light, even with the addition of acetone.^[1]

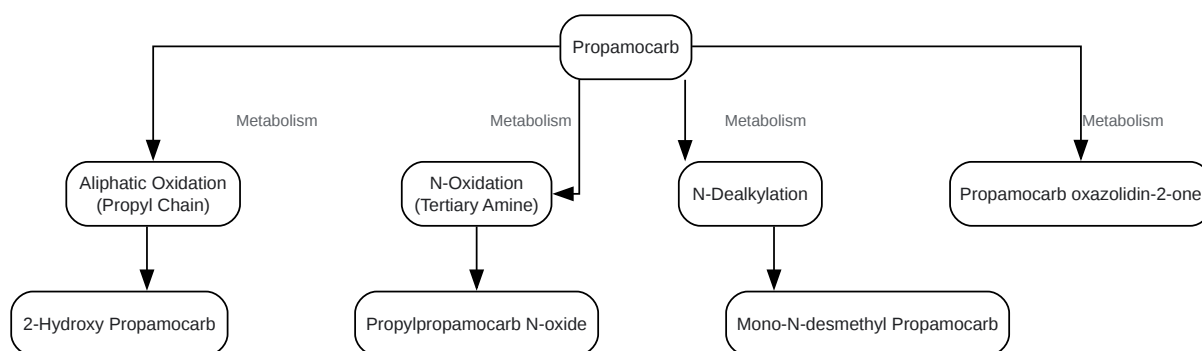
Degradation Pathways

While specific degradation pathways for **Propamocarb-d7** are not extensively documented, studies on propamocarb hydrochloride provide valuable insights into its metabolic fate in biological systems and the environment. The primary degradation pathways involve oxidation and demethylation.

In rats, the metabolism of propamocarb hydrochloride involves:

- Aliphatic oxidation of the propyl chain.
- N-oxidation of the tertiary amine.
- N-dealkylation.

The major metabolites identified are 2-hydroxy propamocarb, mono-N-desmethyl propamocarb, propylpropamocarb N-oxide, and the cyclic propamocarb oxazolidin-2-one.[2]



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Caption: Metabolic degradation pathways of Propamocarb.

Experimental Protocols: Stability-Indicating Analytical Methods

To assess the stability of **Propamocarb-d7**, validated stability-indicating analytical methods are essential. The following outlines general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are suitable for the analysis of propamocarb and its potential degradants.

GC-MS Method for Propamocarb Analysis

This method is suitable for the quantification of propamocarb residues and can be adapted for stability studies.

1. Sample Preparation (QuEChERS method)

- Extract the sample with ethyl acetate.
- Clean up the extract using dispersive solid-phase extraction with Primary Secondary Amine (PSA) and graphitized carbon.
- Concentrate the final clear extract under vacuum and reconstitute in hexane.

2. GC-MS Parameters

- Column: Rtx-5 Sil MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
- Carrier Gas: Helium at a flow rate of 1 ml/min.
- Injector Temperature: 260°C.
- Injection Volume: 1 µl (splitless mode).
- Interface Temperature: 220°C.
- Ion Source Temperature: 200°C.
- Detector: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
- Ions to Monitor (m/z): 72, 129, 143, 188, with the base peak at 58.



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Caption: Workflow for GC-MS analysis of Propamocarb.

HPLC Method for Propamocarb Analysis

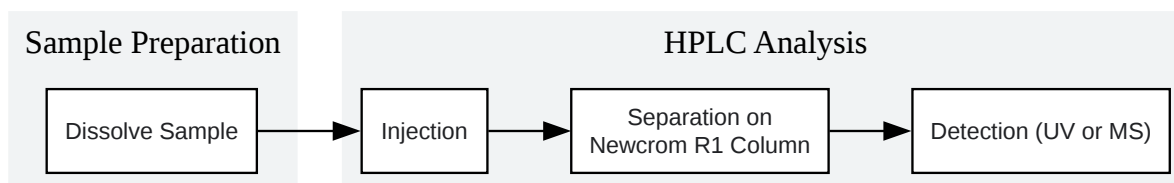
This method is suitable for the analysis of propamocarb hydrochloride in aqueous solutions and can be adapted for **Propamocarb-d7**.

1. Sample Preparation

- Dissolve the sample in the mobile phase or a compatible solvent.

2. HPLC Parameters

- Column: Newcrom R1 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).
- Detection: UV detector or Mass Spectrometer (MS).



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Phone: (601) 213-4426

Email: info@benchchem.com